

An In-depth Technical Guide to Ethyl 2-Phenylthiazole-4-carboxylate

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Compound of Interest

Compound Name: ETHYL 2-PHENYLTHIAZOLE-4-CARBOXYLATE

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2-Phenylthiazole-4-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold for the development of novel antifungal and anticancer agents.

Core Compound Identification

IUPAC Name	ethyl 2-phenyl-1,3-thiazole-4-carboxylate
Synonym	Ethyl 2-phenylthiazole-4-carboxylate
CAS Number	59937-01-8
Molecular Formula	C ₁₂ H ₁₁ NO ₂ S
Molecular Weight	233.29 g/mol

Synthesis and Spectroscopic Data

The synthesis of **ethyl 2-phenylthiazole-4-carboxylate** and its derivatives is well-documented in the scientific literature. A common synthetic route involves the Hantzsch thiazole synthesis, where a thioamide reacts with an α -haloketone. In the case of the title compound, benzothioamide is reacted with ethyl bromopyruvate.

Table 1: Spectroscopic Data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate[1]

Technique	Data
**IR (KBr, cm ⁻¹) **	3061, 2980, 1737, 1633, 1513, 1461, 1290, 1210, 766, 689
¹ H NMR (CDCl ₃ , 500 MHz)	δ/p.p.m.: 7.46–8.00 (m, 5H), 4.49 (q, J = 7.0 Hz, 2H), 1.44 (t, J = 7.0 Hz, 3H)
¹³ C NMR (CDCl ₃ , 125 MHz)	δ/p.p.m.: 168.87, 160.27, 146.48, 131.77, 131.63, 129.24, 164.15 (q, ² JC—F = 36.5 Hz, CF ₃ C–), 123.33 (q, ¹ JC—F = 269.3 Hz, –CF ₃), 62.41, 13.98
¹⁹ F NMR (CDCl ₃ , 470 MHz, CFCl ₃)	δ/p.p.m.: -52.44 (s)

Experimental Protocols

Synthesis of 2-Phenylthiazole Derivatives

A general procedure for the synthesis of 2-phenylthiazole derivatives involves a Suzuki-coupling reaction.[2]

Protocol:

- Dissolve Ethyl 2-bromo-5-thiazole carboxylate (1.00 mmol), phenylboronic acid (1.50 mmol), potassium carbonate (1.50 mmol), and tetrakis(triphenylphosphine)palladium (0.05 mmol) in a 1,4-dioxane/water mixture.
- Protect the reaction mixture under an argon atmosphere.
- Reflux the mixture for 8 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Purify the product by column chromatography to obtain the desired 2-phenylthiazole derivative.

Biological Activity and Applications

Derivatives of **ethyl 2-phenylthiazole-4-carboxylate** have shown significant promise as therapeutic agents, particularly in the fields of mycology and oncology.

Antifungal Activity

Several studies have highlighted the potential of 2-phenylthiazole derivatives as inhibitors of lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death. This mechanism is the target of widely used azole antifungal drugs.[4]

Table 2: In Vitro Antifungal Activity of a Lead 2-Phenylthiazole Compound (SZ-C14)[2]

Fungal Strain	Minimum Inhibitory Concentration (MIC) ($\mu\text{g mL}^{-1}$)
C. albicans and other common pathogenic fungi	1–16

Anticancer Activity

Substituted 2-phenylthiazole-4-carboxamides have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.[5] The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.

Protocol for Cytotoxicity Assay (MTT Assay):[5]

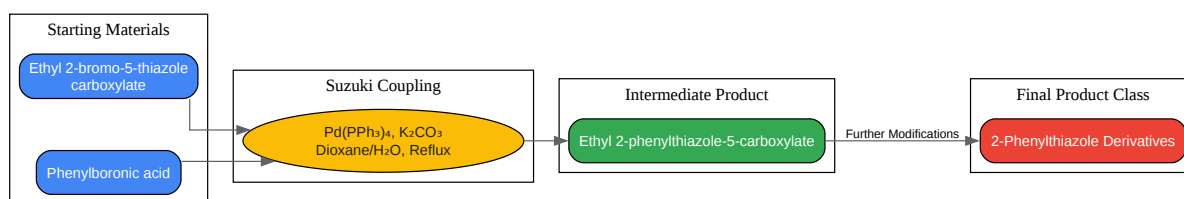
- Seed human cancer cells (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
- Treat the cells with various concentrations of the synthesized 2-phenylthiazole derivatives and incubate for another 24 hours.
- After incubation, wash the cells with Phosphate-Buffered Saline (PBS).

- Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
- Discard the medium and measure the absorbance to determine cell viability and calculate the IC_{50} values.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates a typical synthetic route for producing 2-phenylthiazole derivatives, which can be further modified to generate a library of compounds for biological screening.

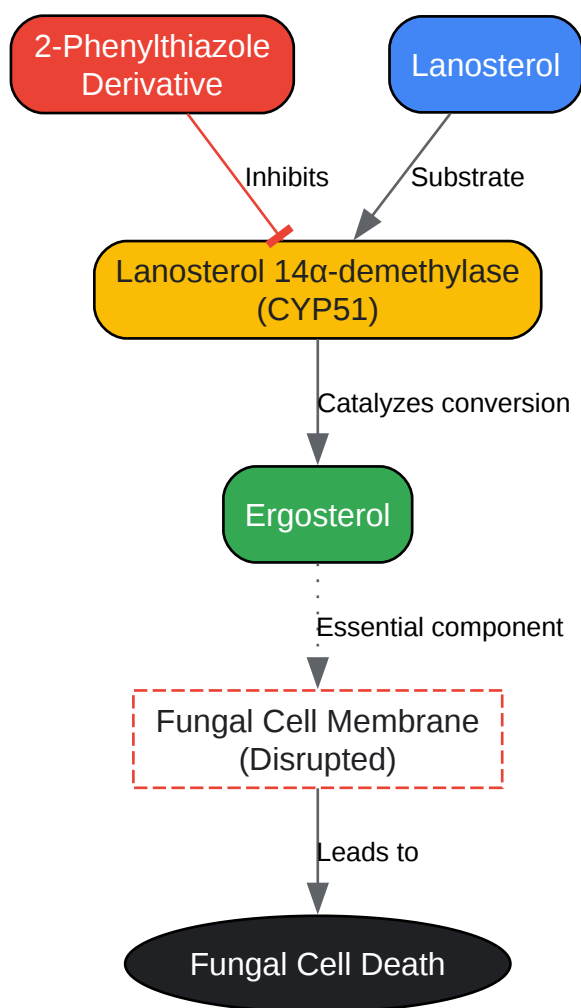


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Caption: Synthetic workflow for 2-phenylthiazole derivatives.

Antifungal Mechanism of Action

The proposed mechanism of action for the antifungal activity of 2-phenylthiazole derivatives involves the inhibition of the CYP51 enzyme, which disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane.



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Caption: Inhibition of fungal ergosterol biosynthesis by 2-phenylthiazole derivatives.

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